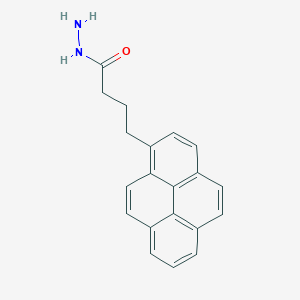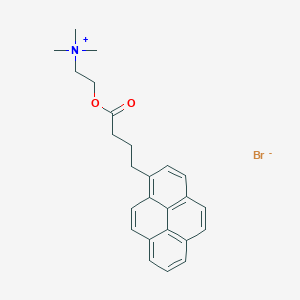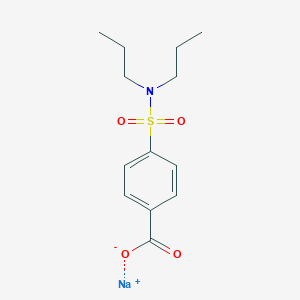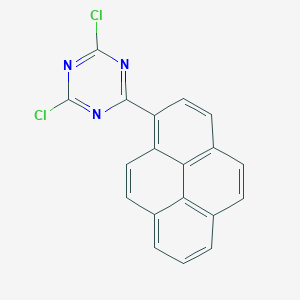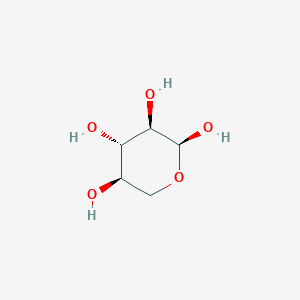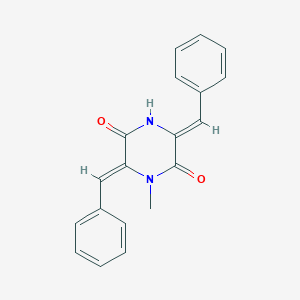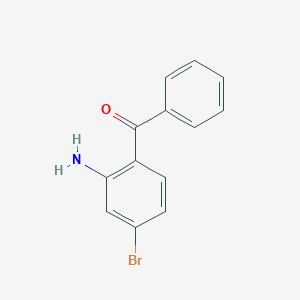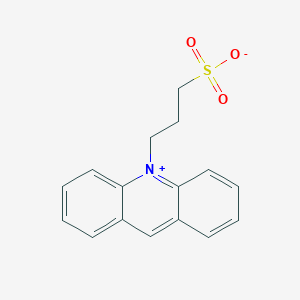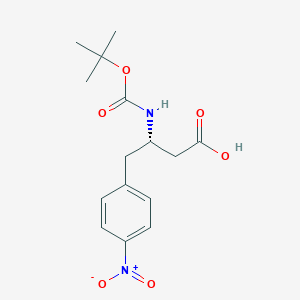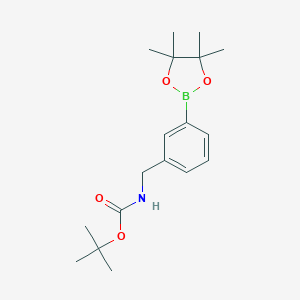
Stigmasta-3,5,24(28)-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stigmasta-3,5,24(28)-triene is a naturally occurring sterol, a type of organic molecule that is a derivative of steroids. It is commonly found in plants and is a significant component of plant cell membranes. This compound is known for its role in maintaining the structural integrity and fluidity of cell membranes. It is also a precursor to various bioactive molecules, making it an important subject of study in biochemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Stigmasta-3,5,24(28)-triene typically involves the cyclization of squalene, a triterpene, through a series of enzymatic reactions. The process begins with the formation of squalene epoxide, which undergoes cyclization to form the sterol skeleton. This is followed by a series of desaturation and methylation reactions to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, such as soybeans and other oilseeds. The extraction process includes solvent extraction, followed by purification steps such as crystallization and chromatography to isolate the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxysterols, which are important intermediates in the biosynthesis of steroid hormones.
Reduction: Reduction of this compound can lead to the formation of saturated sterols, which are crucial for maintaining cell membrane stability.
Substitution: The compound can participate in substitution reactions, particularly at the double bonds, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxysterols
Reduction: Saturated sterols
Substitution: Halogenated sterol derivatives
Applications De Recherche Scientifique
Stigmasta-3,5,24(28)-triene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of dietary supplements and as an additive in cosmetics for its skin-beneficial properties.
Mécanisme D'action
The mechanism of action of Stigmasta-3,5,24(28)-triene involves its incorporation into cell membranes, where it helps to modulate membrane fluidity and permeability. It interacts with membrane proteins and lipids, influencing various cellular processes such as signal transduction and membrane trafficking. The compound can also be metabolized into bioactive molecules that exert specific biological effects, such as hormone regulation and anti-inflammatory actions.
Comparaison Avec Des Composés Similaires
Sitosterol: Another plant sterol with a similar structure but different double bond positions.
Campesterol: A sterol with a similar function in plant cell membranes but differing in its side chain structure.
Ergosterol: A fungal sterol that shares some structural similarities but is found in fungi rather than plants.
Propriétés
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h7-8,10,13,20-21,24-27H,9,11-12,14-19H2,1-6H3/b22-7-/t21-,24+,25-,26+,27+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVWPGFUTISUOF-KPNOVYMTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)\C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86709-50-4 |
Source


|
| Record name | Stigmasta-3,5,24(28)-triene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086709504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
